C.I. Acid Blue 9

Description

Properties

IUPAC Name |

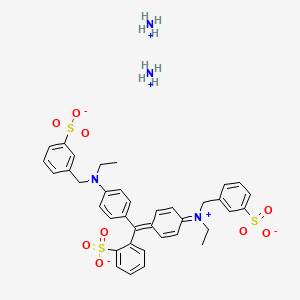

diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEKVHWROSNWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25305-78-6 (Parent) | |

| Record name | C.I. Acid Blue 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4034310 | |

| Record name | C.I. Acid Blue 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in water (5% at 20 °C and 98 °C) and in ethanol | |

| Record name | C.I. ACID BLUE 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max | |

| Record name | C.I. ACID BLUE 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-violet powder or granules with a metallic lustre /sodium salt/ | |

CAS No. |

2650-18-2, 2650-18-2; 3844-45-9 | |

| Record name | C.I. Acid Blue 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 9 AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R7G3C26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. ACID BLUE 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

C.I. Acid Blue 9 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of C.I. Acid Blue 9. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of its biological interactions.

Chemical Identity and Structure

This compound, also known by common synonyms such as Brilliant Blue FCF and Erioglaucine, is a synthetic triarylmethane dye.[1][2] It is widely used as a colorant in food, pharmaceuticals, cosmetics, and textiles, as well as a staining agent in biological research.[2][3][4] The dye exists in two primary forms, the diammonium salt and the disodium (B8443419) salt, each with a distinct CAS Number and molecular formula.

The chemical structure is characterized by a central carbon atom bonded to three aryl groups, which are further substituted with sulfonic acid and amino groups. These charged groups are responsible for the dye's high solubility in water.[5]

Table 1: Chemical Identifiers of this compound

| Identifier | Diammonium Salt | Disodium Salt |

| C.I. Name | Acid Blue 9 | Acid Blue 9 |

| C.I. Number | 42090 | 42090 |

| CAS Number | 2650-18-2 | 3844-45-9 |

| IUPAC Name | diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[6] | disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate[7] |

| Molecular Formula | C₃₇H₄₂N₄O₉S₃[1][8][9][10] | C₃₇H₃₄N₂Na₂O₉S₃[7][10] |

| Synonyms | Erioglaucine, Dolkwal Brilliant Blue, CI 42090[8] | Brilliant Blue FCF, FD&C Blue No. 1[11][12] |

Physicochemical Properties

This compound presents as a reddish-violet powder or granules with a metallic luster.[4][13] It is highly soluble in water and ethanol (B145695) but insoluble in oils.[5][13] The color of its aqueous solution is pH-dependent, appearing green-blue at neutrality, green in weak acid, and yellow in stronger acid.[14]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 782.94 g/mol (Diammonium Salt)[5][8] |

| 792.85 g/mol (Disodium Salt)[13] | |

| Melting Point | 283 °C (decomposes)[14][15] |

| Solubility in Water | 50 g/L at 90 °C[4][9] |

| 1000 g/L at 24.3 °C[3] | |

| Solubility in other solvents | Soluble in ethanol; Slightly soluble in DMSO and Ethyl Acetate; Insoluble in vegetable oils[5][6][13][14][16] |

| UV-Vis Absorption Maximum (λmax) | 628 - 630 nm in water[6][13] |

| Appearance | Reddish-violet to dark blue powder or granules with a metallic luster[4][5][13][17] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving condensation followed by oxidation.[5][9]

Methodology:

-

Condensation: 2-Formylbenzenesulfonic acid and 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid are condensed in an acidic aqueous medium at a temperature of 102-106 °C to form the leuco compound.[18]

-

Oxidation: The resulting leuco compound is then oxidized to this compound. While historically lead or dichromate oxides were used, modern methods often employ manganese dioxide in a sulfuric acid medium at 20-45 °C.[5][18] The crude product is then purified.

Quantification by High-Performance Liquid Chromatography (HPLC)

An established method for the quantification of this compound in air samples has been developed by the Occupational Safety and Health Administration (OSHA).[13]

Methodology: [13]

-

Sample Collection: Air samples are collected on a glass fiber filter.

-

Extraction: The filter is extracted with a 1:1 (v/v) solution of methanol (B129727) and water.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph.

-

Detector: Variable wavelength UV-Vis detector set to 650 nm.

-

Mobile Phase: Specifics of the mobile phase composition, such as the use of ion-pairing agents, may need to be optimized depending on the specific column and instrument.

-

-

Standard Preparation: A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in water. A calibration curve is generated using a series of dilutions.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The detection limit for this method is reported to be 0.83 ng per injection.[13]

Biological Interactions: Inhibition of Panx1 Channels

Recent research has identified this compound (as Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel.[8][11] This interaction is significant as Panx1 is involved in various physiological and pathological processes, including inflammasome signaling.[11] this compound inhibits Panx1 with an IC₅₀ of 0.27 µM, while showing no significant effect on the P2X7 receptor, another key player in purinergic signaling.[8][11]

This selective inhibition of Panx1 by a widely used and "safe" food dye opens avenues for its use as a pharmacological tool to study the physiology of Panx1 channels and for potential therapeutic interventions in conditions where Panx1 is implicated, such as inflammatory diseases and central nervous system injuries.[8][11] Studies have also shown that Brilliant Blue FCF can affect platelet aggregation by blocking these Panx1 channels.[12]

Safety and Handling

This compound is generally considered safe for its intended uses in food and consumer products.[11] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It may cause eye, skin, and respiratory tract irritation.[17][19] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including safety glasses and gloves.[17][20] The substance is light-sensitive and should be stored in a cool, dry, and dark place in a tightly sealed container.[3][14][21]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 2650-18-2|For Research Use [benchchem.com]

- 3. This compound [chembk.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Buy this compound (EVT-264614) | 2650-18-2 [evitachem.com]

- 6. This compound | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. osha.gov [osha.gov]

- 14. Acid Blue 9 CAS#: 2650-18-2 [m.chemicalbook.com]

- 15. Acid Blue 9 | 2650-18-2 [chemicalbook.com]

- 16. 2650-18-2 CAS MSDS (Acid Blue 9) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. ucplchem.com [ucplchem.com]

- 18. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]

- 19. cncolorchem.com [cncolorchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. This compound | TargetMol [targetmol.com]

C.I. Acid Blue 9: A Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, a synthetic triarylmethane dye, is a cornerstone of biological staining, most notably under the name Coomassie Brilliant Blue G-250.[1][2] Its vibrant blue color and strong affinity for proteins have made it an indispensable tool in both qualitative and quantitative analysis of proteins in various experimental contexts.[3][4] This technical guide provides an in-depth exploration of the core mechanisms governing the action of this compound as a biological stain, supplemented with detailed experimental protocols and visual representations of the underlying processes.

Physicochemical Properties

The efficacy of this compound as a biological stain is intrinsically linked to its chemical and physical properties. A summary of these key characteristics is presented below.

| Property | Value | Reference |

| C.I. Name | Acid Blue 9 | [5] |

| C.I. Number | 42090 | [6] |

| CAS Number | 2650-18-2 | [5][6][7] |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [6] |

| Molecular Weight | 783.0 g/mol | [8] |

| Appearance | Reddish-violet to blue-violet powder or granules | [8] |

| Solubility | Highly soluble in water and ethanol | [5][6][8] |

| λmax (in water) | 630 nm | [9] |

Core Mechanism of Action

The staining mechanism of this compound is a multifaceted process primarily involving non-covalent interactions with proteins. The dye's anionic nature, conferred by its sulfonate groups, is central to its function.[6] The interaction is predominantly a combination of electrostatic forces and hydrophobic interactions.[1][10][11]

-

Electrostatic Interactions: In an acidic environment, which is typical for most staining protocols, the amino groups (-NH₂) of proteins become protonated, acquiring a positive charge (-NH₃⁺).[12][13] The negatively charged sulfonate groups of the anionic this compound dye are then electrostatically attracted to these positively charged sites on the protein.[12][13] This electrostatic attraction is a key driver of the initial dye-protein binding.[14][15][16][17][18]

-

Hydrophobic Interactions and Van der Waals Forces: Beyond electrostatic attraction, weaker, short-range van der Waals forces and hydrophobic interactions play a crucial role in stabilizing the dye-protein complex.[1][10][11][14][19][20][21][22] The large, non-polar triarylmethane structure of the dye interacts with hydrophobic regions of the protein, further strengthening the binding.[1][10] These non-ionic forces are significant contributors to the overall affinity of the dye for the protein.[23]

The binding of this compound to a protein induces a conformational change in the dye molecule, leading to a shift in its maximum absorbance from approximately 470 nm (reddish-brown) to 595 nm (blue).[2] This color change is the basis for quantitative protein assays like the Bradford assay.[2]

Binding mechanism of this compound to proteins.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Coomassie Brilliant Blue Staining of Proteins in Polyacrylamide Gels

This protocol is a standard method for visualizing proteins separated by SDS-PAGE.

Solutions:

-

Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

-

Destaining Solution: 10% (v/v) methanol, 7.5% (v/v) acetic acid in deionized water.[24]

Protocol:

-

Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour with gentle agitation.[25] This step is crucial to precipitate the proteins within the gel matrix.

-

Staining: Decant the fixing solution and add the staining solution. Incubate for 1-5 minutes with gentle agitation.[24]

-

Destaining: Remove the staining solution and add the destaining solution. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[24][25]

-

Storage: The destained gel can be stored in deionized water.

References

- 1. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. nbinno.com [nbinno.com]

- 4. What's the application of acid blue 9 ? [xcwydyes.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Buy this compound (EVT-264614) | 2650-18-2 [evitachem.com]

- 7. cncolorchem.com [cncolorchem.com]

- 8. This compound | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

- 10. researchgate.net [researchgate.net]

- 11. science.co.il [science.co.il]

- 12. biologicalstaincommission.org [biologicalstaincommission.org]

- 13. benchchem.com [benchchem.com]

- 14. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. projects.h-its.org [projects.h-its.org]

- 17. Electrostatic aspects of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of electrostatic interaction in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of dye binding in the protein assay using eosin dyes. (2000) | A.A. Waheed | 99 Citations [scispace.com]

- 20. Van der Waals interactions involving proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. Van der Waals force - Wikipedia [en.wikipedia.org]

- 23. journals.biologists.com [journals.biologists.com]

- 24. Star Republic: Guide for Biologists [sciencegateway.org]

- 25. bio-rad.com [bio-rad.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Brilliant Blue FCF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Brilliant Blue FCF (FD&C Blue No. 1). The information is presented to support research, scientific analysis, and drug development applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical Identity and Molecular Characteristics

Brilliant Blue FCF is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its chemical identity and fundamental molecular properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | [2] |

| Synonyms | FD&C Blue No. 1, Acid Blue 9, C.I. 42090, E133 | [3] |

| CAS Number | 3844-45-9 | [3] |

| Chemical Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [1][2] |

| Molecular Weight | 792.85 g/mol | [1][2][4] |

| Appearance | Reddish-violet or dark-purple to bronze powder/granules with a metallic lustre. | [4] |

Physicochemical Properties

The physicochemical properties of Brilliant Blue FCF are crucial for its application in various formulations and for understanding its behavior in different environments.

| Property | Value | Reference(s) |

| Melting Point | 283 °C (decomposes) | [1] |

| Solubility | Soluble in water and ethanol. Practically insoluble in vegetable oils. | [4] |

| Maximum Absorption (λmax) | Approximately 630 nm in aqueous solution. | [4] |

| Chemical Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents, strong acids, and strong alkalis. |

Experimental Protocols

The following sections provide detailed methodologies for determining key physical and chemical properties of Brilliant Blue FCF.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of Brilliant Blue FCF using a capillary melting point apparatus.

Objective: To determine the temperature at which Brilliant Blue FCF transitions from a solid to a liquid state, noting the temperature of decomposition.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Brilliant Blue FCF sample (powdered)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Brilliant Blue FCF sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Approximate Determination): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C per minute) to get a rough estimate of the melting range. Allow the apparatus to cool before proceeding.[5]

-

Accurate Determination: Set the heating rate to a slow, controlled pace (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range). Note any color change or charring, which indicates decomposition.

-

Data Recording: Record the melting range and any observations of decomposition. For Brilliant Blue FCF, melting is accompanied by decomposition at approximately 283 °C.[1]

Determination of UV-Visible Absorption Spectrum

This protocol describes the procedure for obtaining the UV-Visible absorption spectrum of Brilliant Blue FCF to determine its maximum absorption wavelength (λmax).

Objective: To measure the absorbance of a Brilliant Blue FCF solution across the visible spectrum and identify the wavelength of maximum absorbance.

Apparatus and Materials:

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Brilliant Blue FCF analytical standard

-

Distilled or deionized water (solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of Brilliant Blue FCF (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution.

-

Preparation of Working Solution: Prepare a dilute working solution from the stock solution. The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions. Set the wavelength range to scan across the visible spectrum (e.g., 400-800 nm).

-

Blank Measurement: Fill a cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

-

Sample Measurement: Rinse a cuvette with the Brilliant Blue FCF working solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the solution at each wavelength in the specified range.

-

Data Analysis: The resulting spectrum will show a plot of absorbance versus wavelength. Identify the wavelength at which the highest absorbance value is recorded. This is the λmax. For Brilliant Blue FCF, this is expected to be around 630 nm.[4]

Determination of Solubility (Gravimetric Method)

This protocol details a gravimetric method for quantifying the solubility of Brilliant Blue FCF in a given solvent.

Objective: To determine the mass of Brilliant Blue FCF that dissolves in a specific volume of a solvent at a given temperature to form a saturated solution.

Apparatus and Materials:

-

Brilliant Blue FCF

-

Solvent (e.g., water, ethanol)

-

Conical flask with stopper

-

Magnetic stirrer and stir bar or shaker bath

-

Filter funnel and filter paper or syringe filter

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Brilliant Blue FCF to a known volume of the solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the flask and agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Saturated Solution: Carefully filter the mixture to separate the saturated solution from the undissolved solid. Ensure no solid particles are transferred to the filtrate.

-

Evaporation of Solvent: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (e.g., 105 °C for water). Heat until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved dye = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Solubility (g/L) = (Mass of dissolved dye / Volume of filtrate) x 1000

-

Chemical Reactivity and Degradation

Brilliant Blue FCF is generally stable in food and drug formulations. However, it can undergo degradation under oxidative conditions. The degradation pathway often involves the cleavage of the conjugated structure, leading to decolorization. This can be initiated by strong oxidizing agents or advanced oxidation processes like UV/H₂O₂.

Biological Interactions: Purinergic Receptor Antagonism

Recent research has indicated that Brilliant Blue FCF, and its structural analog Brilliant Blue G, can act as antagonists of purinergic receptors, specifically the P2X7 receptor. This receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and cell death. The antagonism of P2X7R by Brilliant Blue FCF suggests potential pharmacological activities beyond its role as a colorant.

References

C.I. Acid Blue 9: A Technical Guide to its Solubility in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Blue 9 (also known as Brilliant Blue FCF or FD&C Blue No. 1) in two common solvents: ethanol (B145695) and water. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing and utilizing solubility information.

Core Data Presentation

The solubility of this compound is a critical parameter for its application in various fields, including pharmaceuticals, cosmetics, and food industries.[1][2] The following table summarizes the quantitative solubility data gathered from various sources.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1000 g/L | 24.3 | Also reported as highly soluble.[1][3][4] |

| Water | 50 g/L | 90 | The aqueous solution is described as a green-blue color.[5][6] |

| Water | 20 g in 100 ml (200 g/L) | 25 | This equates to 200 g/L.[7][8] |

| Water | 30 mg/mL (30 g/L) | Not Specified | The solution has a maximum absorption at about 628 nanometers.[2][9][10] |

| Water | 5% | 20 and 98 | Soluble in water (5% at 20 °C and 98 °C).[11] |

| Water | 33.33 mg/mL (33.33 g/L) | Not Specified | Solubility is achieved when the pH is adjusted to 11 with NaOH; sonication is recommended.[12] |

| Ethanol | Soluble | Not Specified | Described as soluble in 95% ethanol.[3][6][13][14] |

| Ethanol | 3 mg/mL (3 g/L) | Not Specified | Also soluble in DMSO, methanol, and ether.[9][10] |

| Ethanol | Slightly soluble | Not Specified | The European Union specifications classify Brilliant Blue FCF as "slightly soluble in ethanol".[9] |

| Ethanol | 0.1% | Not Specified | Soluble in ethanol at a concentration of 0.1%.[15] |

Note: Discrepancies in reported solubility values can be attributed to variations in experimental conditions, the purity of the dye, and the specific form of the salt (e.g., disodium (B8443419), diammonium, calcium, or potassium salts).[2]

Experimental Protocols

Determining the solubility of a dye like this compound requires precise and reproducible methodologies. Below are detailed protocols based on established methods for solubility determination.

Gravimetric Method for Solubility Determination

This method is a fundamental approach to directly measure the amount of solute that can dissolve in a given solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of ethanol or water at a controlled temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Absolute ethanol

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Drying oven

-

Glass vials or beakers

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent (water or ethanol) in a glass vial. The amount of dye should be more than what is expected to dissolve to ensure a saturated solution.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed in the temperature-controlled bath for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Spectrophotometric Method for Solubility Determination

This method is particularly useful for colored compounds and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

This compound powder

-

Distilled or deionized water

-

Absolute ethanol

-

Volumetric flasks and pipettes

-

Cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 630 nm).[14]

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be a straight line passing through the origin.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent at a controlled temperature as described in the gravimetric method.

-

Filter the saturated solution to remove any undissolved solids.

-

Accurately dilute a small, known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining and presenting the solubility data for a chemical compound like this compound.

References

- 1. Buy this compound (EVT-264614) | 2650-18-2 [evitachem.com]

- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 3. Cas 2650-18-2,Acid Blue 9 | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Acid Blue 9 - Acid Brilliant blue FCF - Acid Blue FG from Emperor Chem [emperordye.com]

- 6. Acid Blue 9 CAS#: 2650-18-2 [m.chemicalbook.com]

- 7. Erioglaucine disodium salt | 3844-45-9 [chemicalbook.com]

- 8. Erioglaucine disodium salt CAS#: 3844-45-9 [m.chemicalbook.com]

- 9. Buy Brilliant Blue FCF | 3844-45-9 | >98% [smolecule.com]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. This compound | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Brilliant Blue FCF | TargetMol [targetmol.com]

- 13. Food Additive E133 Brilliant Blue Fcf Granular Food Blue 2 Ci 73015 - Ci 73015 and Food Blue 2 [jqmaterial.en.made-in-china.com]

- 14. osha.gov [osha.gov]

- 15. CI42090 สีสำหรับเครื่องสำอาง [myskinrecipes.com]

An In-depth Technical Guide to the Applications of C37H34N2Na2O9S3 (Brilliant Blue FCF) in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C37H34N2Na2O9S3 is scientifically known as Brilliant Blue FCF (BBF). It is a synthetic triarylmethane dye, widely recognized as the food additive FD&C Blue No. 1.[1][2] While its primary application has been as a colorant in food, pharmaceuticals, and cosmetics, recent scientific investigations have unveiled its significant potential in biomedical research and as a lead compound in drug development. This guide provides a comprehensive technical overview of the scientific applications of Brilliant Blue FCF, with a particular focus on its biological activities, relevant quantitative data, experimental protocols, and associated signaling pathways. A closely related compound, Brilliant Blue G (BBG), which shares a similar core structure and exhibits related biological activities, will also be discussed to provide a broader context.

Core Biological Activities

Beyond its coloring properties, Brilliant Blue FCF and its analogue Brilliant Blue G have been identified as potent modulators of specific cellular signaling pathways. Their primary mechanisms of action in a research context are the antagonism of P2X7 purinergic receptors (P2X7R) and the inhibition of Pannexin-1 (Panx1) channels.[3][4][5][6]

-

P2X7 Receptor Antagonism: P2X7 receptors are ATP-gated ion channels predominantly expressed on immune cells and neurons.[7][8] Their overactivation by extracellular ATP, often released during cellular stress or injury, triggers inflammatory cascades and apoptotic cell death.[1][7] Brilliant Blue G, and to a lesser extent BBF, have been shown to be potent antagonists of P2X7R, thereby mitigating downstream inflammatory and cytotoxic effects.[3][9][10][11]

-

Pannexin-1 Channel Inhibition: Pannexin-1 channels are large-pore channels that allow the passage of ions and small molecules, including ATP, between the intracellular and extracellular environments.[12][13][14][15][16] These channels are implicated in various physiological and pathological processes, including inflammation and cell death.[13][15] Brilliant Blue FCF has been identified as a selective inhibitor of Panx1 channels, offering a valuable tool for studying their function.[4][5][6][17][18]

These inhibitory activities form the basis for the therapeutic potential of Brilliant Blue compounds in various disease models, most notably in neurological disorders.

Key Research Applications

The ability of Brilliant Blue FCF and Brilliant Blue G to modulate P2X7R and Panx1 signaling has led to their investigation in several key areas of biomedical research:

-

Neuroprotection: A significant body of research has focused on the neuroprotective effects of Brilliant Blue compounds in models of acute central nervous system injury.

-

Spinal Cord Injury (SCI): Systemic administration of Brilliant Blue G has been shown to improve motor recovery and reduce lesion size in rat models of SCI.[3][9][10][19] This effect is attributed to the inhibition of P2X7R-mediated inflammation and neuronal death at the injury site.

-

Traumatic Brain Injury (TBI): Brilliant Blue G has also demonstrated neuroprotective effects in rat models of TBI by reducing cerebral edema and improving functional outcomes.[11][20]

-

Ischemic Stroke: Brilliant Blue FCF has shown promise in reducing brain infarct volume and cerebral edema in rat models of middle cerebral artery occlusion.[21]

-

-

Anti-inflammatory Research: The antagonism of P2X7R by Brilliant Blue compounds makes them valuable tools for studying inflammatory processes. They have been used to investigate the role of P2X7R in various inflammatory conditions.

-

Biological Staining: Due to its low toxicity, Brilliant Blue FCF has been used as a biological stain for visualizing cells and tissues.[1][22]

Quantitative Data

The following tables summarize the available quantitative data for Brilliant Blue FCF and Brilliant Blue G.

Table 1: Inhibitory Activity

| Compound | Target | Species | IC50 | Reference |

| Brilliant Blue FCF | Pannexin-1 | Not specified | 0.27 µM | [4][5][6][18] |

| Brilliant Blue G | P2X7 Receptor | Rat | 10 nM | |

| Brilliant Blue G | P2X7 Receptor | Human | 200 nM | |

| Brilliant Blue G | P2X7 Receptor | Mouse | ~50 nM |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Model | Species | Dose | Route of Administration | Outcome | Reference |

| Brilliant Blue G | Spinal Cord Injury | Rat | 10 or 50 mg/kg/day | Intravenous | Improved motor recovery, reduced lesion size | [3][19] |

| Brilliant Blue G | Traumatic Brain Injury | Rat | 50 mg/kg | Intravenous | Reduced cerebral edema, improved neurological function | [11][20] |

| Brilliant Blue FCF | Ischemic Stroke (MCAO) | Rat | Not specified | Not specified | Reduced infarct volume and cerebral edema | [21] |

Table 3: Toxicological Data

| Compound | Test | Species | Result | Reference |

| Brilliant Blue FCF | Acute Oral Toxicity (LD50) | Not specified | > 5,000 mg/kg | [23] |

| Brilliant Blue G | Acute Oral Toxicity (LC50) | Drosophila melanogaster | 38 mM (estimated) | [24] |

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the research of Brilliant Blue FCF and Brilliant Blue G.

In Vivo Spinal Cord Injury Model

A widely used model to assess the neuroprotective effects of Brilliant Blue G is the weight-drop model of thoracic spinal cord injury in rats.[3]

-

Animal Model: Adult female Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Perform a laminectomy at the T10-T11 level to expose the spinal cord.

-

Induce a contusion injury by dropping a standardized weight (e.g., 10 g) from a specific height onto the exposed dura.

-

-

Drug Administration: Brilliant Blue G (10 or 50 mg/kg) is administered intravenously, typically starting 15 minutes post-injury and then daily for a set period.[3][19]

-

Behavioral Assessment: Motor function recovery is assessed using a locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) scale, at regular intervals post-injury.[3]

-

Histological Analysis: At the end of the study period, spinal cord tissue is harvested, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the lesion size and tissue sparing.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to analyze the expression of proteins involved in the P2X7R and Panx1 signaling pathways.

-

Sample Preparation: Protein lysates are prepared from cultured cells or tissue samples.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[25][26]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[25]

-

Incubate with a primary antibody specific for the protein of interest (e.g., anti-P2X7R, anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

P2X7 Receptor Antagonist Screening Assay

A cell-based assay can be used to screen for and characterize P2X7R antagonists like Brilliant Blue G.[27][28][29]

-

Cell Line: A cell line endogenously expressing P2X7R (e.g., J774.G8 macrophages) or a cell line engineered to overexpress the receptor (e.g., HEK293-hP2X7R) is used.[27][28]

-

Assay Principle: P2X7R activation by a high concentration of ATP leads to the formation of a large, non-selective pore, allowing the uptake of fluorescent dyes like ethidium (B1194527) bromide or YO-PRO-1. Antagonists will inhibit this dye uptake.[27]

-

Protocol:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., Brilliant Blue G).

-

Add a high concentration of ATP along with a fluorescent dye (e.g., ethidium bromide).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the IC50 value of the antagonist by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Brilliant Blue FCF and Brilliant Blue G.

P2X7 Receptor Signaling Pathway and Inhibition by Brilliant Blue G

Caption: P2X7R signaling pathway and its inhibition by Brilliant Blue G.

Pannexin-1 Channel Signaling and Inhibition by Brilliant Blue FCF

Caption: Panx1 channel signaling and its inhibition by Brilliant Blue FCF.

Experimental Workflow for In Vivo Neuroprotection Studies

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Conclusion

Brilliant Blue FCF (C37H34N2Na2O9S3), a compound with a long history of use as a colorant, has emerged as a valuable tool in biomedical research. Its ability to selectively inhibit Pannexin-1 channels and the P2X7 receptor antagonism of its close analog, Brilliant Blue G, have opened new avenues for investigating the roles of these targets in health and disease. The demonstrated neuroprotective effects in preclinical models of spinal cord injury and stroke highlight the potential for these compounds to serve as a basis for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the scientific and therapeutic applications of Brilliant Blue FCF and related compounds. Further research is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. iris.unife.it [iris.unife.it]

- 2. Brilliant blue FCF - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brilliant Blue G Inhibits Inflammasome Activation and Reduces Disruption of Blood–Spinal Cord Barrier Induced by Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brilliant Blue G Inhibits Inflammasome Activation and Reduces Disruption of Blood-Spinal Cord Barrier Induced by Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of brilliant blue G on the brain following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. rupress.org [rupress.org]

- 14. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]

- 16. Structures of human Pannexin 1 reveal ion pathways and mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revisiting multimodal activation and channel properties of Pannexin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1, The Journal of General Physiology | 10.1085/jgp.201310966 | DeepDyve [deepdyve.com]

- 19. sciencenews.org [sciencenews.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. researchgate.net [researchgate.net]

- 25. Protein transfer and visualization in western blot | Abcam [abcam.com]

- 26. nacalai.com [nacalai.com]

- 27. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

The Safety and Toxicity Profile of C.I. Acid Blue 9: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 9, also known as Brilliant Blue FCF (FD&C Blue No. 1), is a synthetic triarylmethane dye with the CAS number 3844-45-9. It is widely utilized as a colorant in foods, drugs, and cosmetics.[1][2] This technical guide provides a comprehensive overview of the safety and toxicity profile of this compound, with a focus on laboratory studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological characteristics of this compound.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound.

Table 1: Acute and Chronic Toxicity Data

| Test | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 2000 mg/kg bw | [3] |

| Chronic Oral NOAEL (Male) | Rat | Dietary | 1072 mg/kg bw/day (2.0% in diet) | [3][4] |

| Chronic Oral NOAEL (Female) | Rat | Dietary | 631 mg/kg bw/day (1.0% in diet) | [3][4][5] |

| Chronic Oral NOAEL (Male) | Mouse | Dietary | 7354 mg/kg bw/day (5.0% in diet) | [4] |

| Chronic Oral NOAEL (Female) | Mouse | Dietary | 8966 mg/kg bw/day (5.0% in diet) | [4] |

Table 2: Genotoxicity and Acceptable Daily Intake (ADI)

| Test | System | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | Non-mutagenic | [6] |

| In vitro Chromosomal Aberration | Mammalian Cells | Some evidence of clastogenicity | |

| Regulatory Guideline | Organization | Value | Reference |

| Acceptable Daily Intake (ADI) | JECFA | 0-6 mg/kg bw | |

| Acceptable Daily Intake (ADI) | SCCNFP | 0-10 mg/kg bw/day | [3] |

Metabolism and Pharmacokinetics

Studies in rats, mice, and guinea pigs have shown that this compound is poorly absorbed from the gastrointestinal tract. Following oral administration, the majority of the ingested dye is excreted unchanged in the feces.[2] Pre-treating rats with the dye in their diet did not alter the route or timing of its elimination. Furthermore, studies using isolated intestinal loops confirmed the lack of significant absorption and metabolism.[2] There is no evidence of the dye or its metabolites crossing the placental barrier in pregnant rats.[2]

Experimental Protocols

The following sections detail the general methodologies for key toxicological experiments relevant to this compound, based on internationally recognized OECD guidelines. While specific historical study protocols may not be fully available, these guidelines represent the standard procedures.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 test.

-

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld).

-

The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight.

-

For a limit test, a single group of animals is dosed at 2000 mg/kg body weight.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Tester Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[6][7][8]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.

-

Procedure (Plate Incorporation Method):

-

The test substance, at various concentrations, is mixed with the bacterial tester strain and molten top agar (B569324).

-

For tests with metabolic activation, the S9 mix is also added to the top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted and compared to the number of spontaneous revertants in the negative control.

-

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human lymphocytes) are used.[9][10]

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations for a defined period.

-

After treatment, the cells are incubated for a period that allows for the expression of chromosomal damage.

-

A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

The frequency of aberrant cells is compared to that in the negative control.

-

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Dermal and Ocular Irritation (Draize Test) (Following OECD Guidelines 404 and 405)

These tests assess the potential of a substance to cause irritation to the skin and eyes.

-

Dermal Irritation Procedure (OECD 404):

-

A small area of the animal's skin is clipped free of fur.

-

The test substance (0.5 g or 0.5 mL) is applied to the skin and covered with a gauze patch.

-

After a 4-hour exposure, the patch and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11][13]

-

-

Ocular Irritation Procedure (OECD 405):

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Pannexin 1 (Panx1) Channels

Recent research has identified this compound as a selective inhibitor of the Pannexin 1 (Panx1) channel.[14][15][16][17] Panx1 channels are large-pore channels found in the cell membrane that are involved in paracrine signaling through the release of ATP.[18][19] Overactivation of Panx1 channels has been implicated in neuronal cell death.[20]

The inhibition of Panx1 by this compound suggests a potential mechanism for neurotoxicity.[14][15][16][17] By blocking the channel, the dye could interfere with normal physiological processes that rely on Panx1-mediated ATP release.

Caption: Inhibition of the Pannexin 1 (Panx1) Signaling Pathway by this compound.

Conclusion

This compound exhibits low acute oral toxicity. Chronic toxicity studies in rodents have established No-Observed-Adverse-Effect Levels (NOAELs), which have been used by regulatory bodies such as JECFA to set an Acceptable Daily Intake (ADI). While the substance is generally not considered mutagenic in the Ames test, there is some evidence of clastogenicity in in vitro mammalian cell assays at high concentrations. It is a moderate skin irritant in humans at high concentrations and can cause eye irritation. The identification of this compound as a selective inhibitor of the Panx1 channel provides a potential mechanism for observed neurobehavioral effects and warrants further investigation. This guide provides a foundational understanding of the safety and toxicity profile of this compound for professionals in research and drug development.

References

- 1. (PDF) The Food Dye FD&C Blue No. 1 Is a Selective Inhibitor [research.amanote.com]

- 2. This compound | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Lifetime toxicity/carcinogenicity studies of FD & C Blue No. 1 (brilliant blue FCF) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid Blue 9 | C37H37N2O9S3+ | CID 17560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]

- 10. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Draize test - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The food dye FD&C Blue No. 1 is a selective inhibitor of the ATP release channel Panx1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepdyve.com [deepdyve.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Pannexin1 channels—a potential therapeutic target in inflammation [frontiersin.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Acid Blue 9 CAS number 2650-18-2 vs 3844-45-9

An In-depth Technical Guide to C.I. Acid Blue 9: A Comparative Analysis of CAS Numbers 2650-18-2 and 3844-45-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic triarylmethane dye, is widely recognized for its vibrant blue color and is utilized across various industries, including food, pharmaceuticals, and textiles. It is cataloged under the Colour Index Number 42090 and is also commonly known by names such as Brilliant Blue FCF, Erioglaucine, and FD&C Blue No. 1. This guide provides a comprehensive technical overview of this compound, with a specific focus on clarifying the distinction between its two common salt forms, identified by CAS numbers 2650-18-2 and 3844-45-9. For professionals in drug development, understanding the specific properties and biological activities of these forms is crucial, especially in light of emerging research into their effects on cellular signaling pathways.

The core distinction lies in the counter-ions balancing the charge of the dye molecule:

-

CAS Number 2650-18-2 corresponds to the diammonium salt of this compound.

-

CAS Number 3844-45-9 corresponds to the disodium (B8443419) salt of this compound.[1][2]

This guide will delve into the chemical and physical properties, synthesis, analytical methods, and, most importantly, the biological activities of these two forms of this compound, presenting data in a clear and comparative manner.

Chemical and Physical Properties

The fundamental structure of the this compound chromophore remains the same in both salt forms. The difference in the counter-ion (ammonium vs. sodium) leads to slight variations in molecular weight and potentially in solubility and other physical characteristics.

Table 1: Comparative Chemical and Physical Properties

| Property | This compound (Diammonium Salt) | This compound (Disodium Salt) | Citations |

| CAS Number | 2650-18-2 | 3844-45-9 | [3][4] |

| Synonyms | Erioglaucine A, Alphazurine FG, C.I. 42090, Acid Blue 9 Ammonium (B1175870) Salt | Brilliant Blue FCF, FD&C Blue No. 1, Erioglaucine Disodium Salt | [5][6][7] |

| Molecular Formula | C₃₇H₄₂N₄O₉S₃ | C₃₇H₃₄N₂Na₂O₉S₃ | [5][6] |

| Molecular Weight | 782.94 g/mol | 792.85 g/mol | [5][6] |

| Appearance | Blue-violet powder | Reddish-violet powder or granules with a metallic luster | [8] |

| Melting Point | 283 °C (decomposes) | 283 °C (decomposes) | [9][10] |

| Solubility in Water | 50 g/L at 90 °C | 200 g/L at 25 °C | [8] |

| Solubility in Ethanol | Soluble | Soluble | [8] |

| λmax (in water) | ~630 nm | ~630 nm | [11] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving a condensation reaction followed by oxidation. The final salt form is determined in the neutralization/salting-out step.

General Synthesis Pathway

Caption: General synthesis workflow for this compound salts.

Experimental Protocol: Synthesis of this compound Disodium Salt (CAS 3844-45-9)

This protocol is a representative procedure based on literature descriptions.[12][13][14]

Step 1: Condensation to form the Leuco Acid

-

In a reaction vessel equipped with a stirrer and heating mantle, charge N-ethyl-N-(3-sulfobenzyl)aniline and 2-formylbenzenesulfonic acid in a molar ratio of approximately 2:1.

-

Add an acidic aqueous medium (e.g., dilute sulfuric acid) to the reaction mixture.

-

Heat the mixture to 102-106 °C with continuous stirring.

-

Maintain this temperature for several hours until the condensation reaction is complete, forming the leuco acid derivative. The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Oxidation

-

Cool the reaction mixture to 20-45 °C.

-

Slowly add manganese dioxide (MnO₂) as the oxidizing agent to the leuco acid solution in a sulfuric acid medium. The pH should be maintained between 1.5 and 2.5.

-

Stir the mixture until the oxidation is complete, indicated by the formation of the vibrant blue color of the dye.

Step 3: Neutralization and Salt Formation

-

Neutralize the reaction mixture by adding a solution of sodium carbonate or sodium hydroxide. This step precipitates manganese salts.

-

Filter the mixture to remove the manganese salts and other insoluble impurities.

-

The filtrate, containing the disodium salt of this compound, can then be further purified by methods such as nanofiltration.

-

The purified dye solution is then dried (e.g., by spray drying) to obtain the final product as a powder.

Note: For the synthesis of the diammonium salt (CAS 2650-18-2), ammonium hydroxide would be used in the neutralization step instead of a sodium base.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of this compound.

Table 2: Representative HPLC Parameters

| Parameter | Description | Citations |

| Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 5 µm) or Mixed-mode (e.g., Newcrom BH) | [6][15] |

| Mobile Phase A | 0.05 M ammonium acetate (B1210297) in water | [6] |

| Mobile Phase B | 0.05 M ammonium acetate in methanol | [6] |

| Gradient | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B is typically used to ensure good separation. | [6] |

| Flow Rate | 0.2 - 1.0 mL/min | [6][16] |

| Detection | UV-Vis Diode Array Detector (DAD) at 630 nm (or a range including this wavelength) | [6][16] |

| Injection Volume | 2 - 20 µL | [6][16] |

| Column Temperature | 30-40 °C | [6] |

Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound in a beverage sample.[6][17]

-

Standard Preparation: Prepare a stock solution of this compound (either salt form) in deionized water. Create a series of working standards by serial dilution of the stock solution to generate a calibration curve.

-

Sample Preparation:

-

For carbonated beverages, degas the sample using an ultrasonic bath for approximately 5 minutes.

-

Dilute the sample with deionized water as needed to bring the dye concentration within the range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in Table 2.

-

Inject the prepared standards and sample onto the column.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

References

- 1. Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. Brilliant Blue FCF (Blue 1) | SIELC Technologies [sielc.com]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C37H42N4O9S3 | CID 17559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. P2X7 Receptors Mediate ATP Release and Amplification of Astrocytic Intercellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 11. hamiltoncompany.com [hamiltoncompany.com]

- 12. Page loading... [guidechem.com]

- 13. Buy this compound (EVT-264614) | 2650-18-2 [evitachem.com]

- 14. CN104327533A - Clean production technology of acid blue 9 dye - Google Patents [patents.google.com]

- 15. HPLC Method for Analysis of Brilliant Blue FCF Tartrazine, Sunset Yellow FCF and Allura Red in Monster Energy Drinks on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. Erioglaucine disodium salt | 3844-45-9 [chemicalbook.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

Erioglaucine Dye in Scientific Experiments: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Erioglaucine disodium (B8443419) salt, also known as Brilliant Blue FCF, Acid Blue 9, or FD&C Blue No. 1, is a synthetic triphenylmethane (B1682552) dye.[1] While widely recognized for its use as a colorant in the food, pharmaceutical, and cosmetic industries, its unique chemical and biological properties make it a versatile tool in a variety of scientific research applications.[2][3][4] This technical guide provides an in-depth overview of Erioglaucine's applications in scientific experiments, with a focus on its use as a biological stain, a tracer for permeability studies, and a pharmacological tool in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in effectively utilizing this compound.

Physicochemical Properties

Erioglaucine is a water-soluble, dark blue-green or purple powder known for its high stability and reliability in experimental conditions.[1][5] Its vibrant color and consistent performance are key features that underpin its utility in both biological and analytical studies.[1]

Table 1: Physicochemical Properties of Erioglaucine Disodium Salt

| Property | Value | References |

| Synonyms | Brilliant Blue FCF, Acid Blue 9, FD&C Blue No. 1, C.I. 42090 | [6][7][8][9] |

| CAS Number | 3844-45-9 | [1][10] |

| Molecular Formula | C₃₇H₃₄N₂Na₂O₉S₃ | [1][4][5] |

| Molecular Weight | 792.85 g/mol | [1][5] |

| Appearance | Dark blue to purple powder | [3][5] |

| Solubility | Soluble in water (20 g/100 mL at 25°C), ethanol (B145695), glycerol | [4][7][11] |

| Maximum Absorption (λmax) | ~628-630 nm in water | [7][8] |

| Melting Point | 283 °C (decomposes) | [10][12] |

| Stability | Good stability to heat, light, and pH (in acidic to neutral range) | [7] |

Key Applications in Scientific Research

Erioglaucine's utility extends across several domains of research, from cell biology to pharmacology.

Biological Stain and Tracer

Erioglaucine is extensively used as a biological stain in microscopy to enhance the visualization of cellular structures and processes.[1][8][13] Its strong, non-covalent binding to proteins makes it suitable for staining proteins in electrophoresis gels.[1] An innovative application involves its use as a fluorescent stain for fungi and bacteria, offering a non-toxic alternative to traditional dyes like lactofuchsin.[2][14][15]

Due to its high water solubility, intense color, and low toxicity, Erioglaucine (as Brilliant Blue FCF) serves as an effective tracer for visualizing water flow patterns in soil and for assessing blood-brain barrier (BBB) permeability.[8][9][16][17][18] Its mobility in soil is moderate, making it a suitable, environmentally acceptable tracer for solute transport studies.[9][16]

P2X7 Receptor Antagonist

A significant application of Erioglaucine in drug development and neuroscience is its role as a selective antagonist of the P2X7 receptor (P2X7R).[19] The P2X7R is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia, and its activation is linked to inflammatory processes.[20][21] Activation of P2X7R by high concentrations of ATP leads to calcium influx, the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and ultimately, cell pore formation.[20][21]